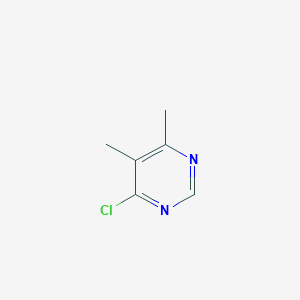

4-Chloro-5,6-dimethylpyrimidine

描述

Contextualization of Pyrimidine (B1678525) Chemistry in Contemporary Research

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically significant molecules. ignited.innih.gov Its presence in the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA, firmly establishes its importance in biological processes. ignited.inresearchgate.net This natural prevalence has spurred extensive research into synthetic pyrimidine derivatives, which have found applications as antibiotics, cardiovascular agents, agrochemicals, and veterinary products. ignited.in

Contemporary research continues to explore the vast chemical space of pyrimidines, driven by their proven track record in medicinal chemistry. nih.govtandfonline.com The pyrimidine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Modern synthetic methodologies, including multi-component reactions and transition-metal-catalyzed cross-couplings, have further expanded the accessibility and diversity of pyrimidine-based compounds. nih.govacs.org The ongoing investigation into pyrimidine chemistry is fueled by the quest for novel therapeutic agents to address a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. tandfonline.comresearchgate.net

Significance of Halogenated Pyrimidines as Versatile Synthetic Intermediates and Biologically Active Scaffolds

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility in both chemical synthesis and biological applications. Halogenated pyrimidines, such as chloropyrimidines, are highly valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. nih.govthieme.de The chlorine atom, in particular, can be readily displaced by a variety of nucleophiles, providing a gateway to a diverse array of substituted pyrimidines. acs.orgthieme.de This reactivity is fundamental to the construction of complex molecular architectures and is a key strategy in the synthesis of numerous pharmaceutical compounds. acs.org

Beyond their synthetic utility, halogenated pyrimidines often exhibit significant biological activity themselves. nih.govrsc.org The presence of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy, where their incorporation into DNA makes cancer cells more susceptible to radiation treatment. nih.gov Furthermore, studies have shown that halogenated pyrimidine derivatives can possess potent antimicrobial, antifungal, and anticancer properties. nih.govmdpi.comnih.gov The strategic placement of halogens on the pyrimidine scaffold is a well-established approach in medicinal chemistry to fine-tune the biological profile of a lead compound. rsc.orgnih.gov

Research Focus on 4-Chloro-5,6-dimethylpyrimidine and its Derivatives (e.g., 4-Chloro-5,6-dimethyl-2-pyrimidinamine)

Within the broader class of halogenated pyrimidines, this compound serves as a specific and important building block. uni.lu The chlorine atom at the 4-position is activated for nucleophilic substitution, while the methyl groups at the 5 and 6 positions can influence the molecule's steric and electronic properties, as well as its solubility.

Research involving this compound often centers on its use as a precursor for more complex molecules. For example, its reaction with various nucleophiles leads to the synthesis of a wide range of 4-substituted-5,6-dimethylpyrimidines. A notable derivative is 4-Chloro-5,6-dimethyl-2-pyrimidinamine, which introduces an amino group at the 2-position. nih.gov This derivative itself is a valuable intermediate, with the amino group providing an additional site for functionalization and the potential for forming hydrogen bonds in biological systems. Studies on related compounds, such as 4-Amino-5-chloro-2,6-dimethylpyrimidine (B1269130), have highlighted their potential as antimicrobial and anticancer agents, demonstrating significant activity against lung cancer cell lines. veterinaria.orgchemicalbook.com The exploration of derivatives of this compound is an active area of research, aiming to develop new compounds with tailored biological activities.

Below is a table summarizing the key properties of the primary compound and its mentioned derivative.

| Property | This compound | 4-Chloro-5,6-dimethyl-2-pyrimidinamine |

| Molecular Formula | C6H7ClN2 | C6H8ClN3 |

| Molecular Weight | 142.59 g/mol | 157.60 g/mol |

| CAS Number | 1579-05-1 | 14394-61-7 |

| Key Structural Features | Pyrimidine ring, one chloro group, two methyl groups | Pyrimidine ring, one chloro group, two methyl groups, one amino group |

| Primary Research Utility | Synthetic intermediate | Synthetic intermediate, precursor for biologically active molecules |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRSZADMKJVGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503975 | |

| Record name | 4-Chloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67434-65-5 | |

| Record name | 4-Chloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 5,6 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Chloro Position

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-chloro-5,6-dimethylpyrimidine and related halopyrimidines. byjus.comstackexchange.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the pyrimidine (B1678525) ring is temporarily broken in this step. libretexts.org Subsequently, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. wikipedia.orglibretexts.org The pyrimidine ring is activated towards this type of reaction by the presence of electron-withdrawing groups, with the ring nitrogens themselves providing significant activation. byjus.comwikipedia.org

The chlorine atom at the C4 position of substituted pyrimidines is readily displaced by various primary and secondary aliphatic amines. These amination reactions are among the most important and frequently utilized transformations in pyrimidine chemistry. researchgate.net For instance, the reaction of 4,6-dichloropyrimidine (B16783) with sterically hindered secondary amines, such as those containing an adamantane (B196018) core, proceeds to give mono-aminated products in good yields. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the reactivity of analogous compounds like 2-chloropyrimidine (B141910) and chloropyrazine with a broad spectrum of primary and secondary amines has been well-documented, typically resulting in moderate to excellent yields of the corresponding N-arylamines. researchgate.net These reactions can often be performed under mild conditions, sometimes using potassium fluoride (B91410) in water as a base. researchgate.netnih.gov The general method for amine synthesis via SN2 alkylation of ammonia (B1221849) or an amine with an alkyl halide is a foundational concept in organic chemistry, and the SNAr reaction of chloropyrimidines follows similar principles of nucleophilic attack. libretexts.org

Below is a table summarizing typical amination reactions on a related chloropyrimidine substrate, which illustrates the general conditions and outcomes expected for this compound.

| Amine Nucleophile | Substrate | Conditions | Product | Yield (%) | Reference |

| Adamantyl(methyl)amine | 4,6-Dichloropyrimidine | Dioxane, 100 °C | 4-Chloro-6-(N-methyl-N-adamantyl)aminopyrimidine | 65 | nih.gov |

| 1-Adamantylmethanamine | 4,6-Dichloropyrimidine | Dioxane, 100 °C | 4-((Adamantan-1-ylmethyl)amino)-6-chloropyrimidine | 76 | nih.gov |

| Pyrrolidine | 2,4,5-Trichloropyrimidine | Water, HPMC, K₃PO₄, rt | 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine | 99 | d-nb.info |

| Morpholine | Chloropyrazine | Water, KF, 100 °C | 4-Morpholinopyrazine | 80 | researchgate.net |

This compound and its isomers react with anilines and heteroaromatic amines to form N-aryl and N-heteroaryl substituted aminopyrimidines. These reactions often proceed via nucleophilic aromatic substitution, where the amine attacks the electron-deficient pyrimidine ring. rsc.orgrsc.org For the related compound 2-chloro-4,6-dimethylpyrimidine, reactions with various substituted anilines have been successfully carried out under microwave irradiation in ethanol (B145695), affording 2-anilinopyrimidines in high yields. rsc.orgrsc.org The electronic properties of the substituents on the aniline (B41778) ring can influence the nucleophilicity of the amino group and thus affect the reaction's efficiency. rsc.org

Acid catalysis can also promote the reaction between chloro-N-heterocycles and anilines. nih.govrsc.org The reaction of 3-aminopyrrole with various chloropyrimidines, for example, occurs exclusively at the 3-amino group to displace a chloro substituent. researchgate.net In cases with multiple chlorine atoms, such as 2,4,6-trichloropyrimidine, substitution at the C4/C6 positions is generally favored over the C2 position. researchgate.net

The table below shows results for the microwave-assisted synthesis of anilinopyrimidines from a closely related isomer, demonstrating the scope of the reaction.

| Aniline Derivative | Substrate | Conditions | Yield (%) | Reference |

| Aniline | 2-Chloro-4,6-dimethylpyrimidine | Ethanol, 160 °C, MW, 10 min | 90 | rsc.org |

| 4-Methoxyaniline | 2-Chloro-4,6-dimethylpyrimidine | Ethanol, 160 °C, MW, 10 min | 95 | rsc.org |

| 4-Aminophenol | 2-Chloro-4,6-dimethylpyrimidine | Ethanol, 160 °C, MW, 10 min | 92 | rsc.org |

| 4-Chloroaniline | 2-Chloro-4,6-dimethylpyrimidine | Ethanol, 160 °C, MW, 10 min | 88 | rsc.org |

The C4-chloro group can also be displaced by oxygen and sulfur nucleophiles. Sulfur-containing nucleophiles are particularly effective due to the high nucleophilicity of sulfur compared to oxygen. msu.edulibretexts.org Thiolate anions, generated from thiols, are excellent nucleophiles in SNAr reactions. libretexts.org While specific examples for this compound are not detailed in the provided results, the general reactivity pattern of chloropyrimidines suggests that reactions with nucleophiles like sodium hydrosulfide (B80085) (NaSH), sodium thiophenoxide (PhSNa), or sodium methoxide (B1231860) (MeONa) would lead to the corresponding 4-thio, 4-phenylthio, or 4-methoxy derivatives. The use of aqueous media with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions between various electrophiles and S- and O-nucleophiles under mild conditions. d-nb.info

In pyrimidine systems with multiple potential leaving groups, the regioselectivity of nucleophilic aromatic substitution is a critical factor. For dichloropyrimidines, substitution generally occurs selectively at the C4 position over the C2 position. stackexchange.comwuxiapptec.com This preference can be explained by analyzing the stability of the Meisenheimer intermediate and by frontier molecular orbital (FMO) theory. stackexchange.comwuxiapptec.com The LUMO (Lowest Unoccupied Molecular Orbital) of 2,4-dichloropyrimidine (B19661) has a larger coefficient at the C4 carbon than at the C2 carbon, indicating that C4 is the preferred site for nucleophilic attack. stackexchange.comwuxiapptec.com The presence of an electron-donating substituent at the C6 position can, however, reverse this selectivity, making the C2 position more reactive. wuxiapptec.com In this compound, there is only one leaving group at the activated C4 position, ensuring that substitution occurs site-specifically at this carbon.

The mechanism of SNAr reactions on chloropyrimidines has been a subject of detailed study. The classical pathway proceeds through a two-step addition-elimination sequence involving a discrete Meisenheimer complex. wikipedia.orgresearchgate.net In this stepwise mechanism, the first step, the formation of the complex, is typically the rate-determining step. libretexts.org

However, recent computational and kinetic studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the nucleophilic attack and the departure of the leaving group occur simultaneously without the formation of a stable intermediate. researchgate.netnih.govstrath.ac.uk The actual pathway, whether stepwise or concerted, can be influenced by several factors, including the nature of the nucleophile, the leaving group, the substituents on the aromatic ring, and the solvent. researchgate.netstrath.ac.uk For many activated SNAr substitutions, the addition-elimination mechanism via a Meisenheimer intermediate remains the widely accepted model. strath.ac.uk

The facility of SNAr reactions is highly dependent on the substituents present on the aromatic ring. Electron-withdrawing groups (EWGs) are known as "activating groups" because they stabilize the negatively charged Meisenheimer intermediate through resonance or inductive effects, thereby lowering the activation energy of the reaction. byjus.comwikipedia.orglibretexts.org The two nitrogen atoms in the pyrimidine ring are powerful intrinsic activating groups, making the ring electron-deficient and susceptible to nucleophilic attack. byjus.comwikipedia.org The strongest activating groups are typically those like the nitro group (-NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

Conversely, electron-donating groups (EDGs), such as the two methyl groups in this compound, are generally considered deactivating for SNAr reactions because they donate electron density to the ring, which can destabilize the anionic intermediate. masterorganicchemistry.com However, the powerful activating effect of the two ring nitrogens in the pyrimidine system far outweighs the mild deactivating effect of the methyl groups, ensuring the C4 position remains highly susceptible to nucleophilic displacement.

Mechanistic Investigations of SNAr Pathways in Chloropyrimidines

Acid-Catalyzed SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. In the presence of acid, the pyrimidine ring is protonated, which enhances its electrophilicity and facilitates the attack of nucleophiles. ntnu.noacsgcipr.org This process is particularly relevant for amination reactions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines is significantly accelerated by the addition of hydrochloric acid. preprints.org The acid protonates a nitrogen atom in the pyrimidine ring, increasing its electron deficiency and making it more susceptible to nucleophilic attack. ntnu.no While the reaction can proceed without a catalyst, the acid-catalyzed pathway is often more efficient. preprints.org However, the amount of acid must be carefully controlled, as excessive acid can lead to side reactions such as solvolysis, where the solvent acts as the nucleophile. preprints.org The choice of solvent also plays a crucial role, with water sometimes providing a faster reaction rate compared to alcoholic solvents. preprints.org

The effectiveness of the acid-catalyzed amination is also dependent on the electronic properties and steric hindrance of the nucleophilic amine. ntnu.no Anilines with pKa values in a moderate range and without bulky ortho-substituents tend to be the most suitable substrates for these reactions. ntnu.no

Meisenheimer Complex Intermediates

The mechanism of SNAr reactions on electron-deficient aromatic rings like pyrimidines often involves the formation of a Meisenheimer complex. wikipedia.orgfrontiersin.org This intermediate is a sigma-adduct formed by the attack of the nucleophile on the carbon atom bearing the leaving group. frontiersin.orgnih.gov The negative charge of this anionic complex is stabilized by the electron-withdrawing nitrogen atoms within the pyrimidine ring. researchgate.netuniatlantico.edu.co

The stability of the Meisenheimer complex can vary, and in some cases, it may be a transient transition state rather than a stable intermediate. researchgate.netresearchgate.net Its formation is typically the rate-determining step of the SNAr reaction. researchgate.net The structure of these complexes has been studied using techniques like NMR spectroscopy, which has helped to confirm their existence. wikipedia.org The presence of strong electron-withdrawing groups on the aromatic ring is crucial for the stabilization of the Meisenheimer complex. frontiersin.org

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyrimidine ring.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction has been successfully applied to 4-chloro-substituted pyrimidines to introduce aryl groups. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₂Cl₂, in the presence of a base like K₃PO₄. researchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the outcome and yield of the reaction. researchgate.net This methodology provides a route to synthesize 4-arylpyrimidines and unsymmetrical 4,6-diarylpyrimidines. researchgate.net

Table 1: Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines

| Catalyst System | Base | Typical Substrates | Product Type |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | K₃PO₄ | 4-Chloro-6-substituted pyrimidines, Arylboronic acids | 4,6-Disubstituted pyrimidines |

This table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving chloropyrimidines.

Other Palladium-Catalyzed Coupling Reactions (e.g., Amination)

Besides the Suzuki-Miyaura coupling, palladium catalysts are also effective for other cross-coupling reactions, most notably amination reactions (Buchwald-Hartwig amination). nih.govnih.gov These reactions provide a versatile method for forming carbon-nitrogen bonds. Palladium complexes supported by specialized phosphine (B1218219) ligands, such as (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂, are highly efficient for the amination of a wide range of aryl halides, including chloropyridines. nih.govcmu.edu These catalyst systems can operate under relatively mild conditions and tolerate a variety of functional groups. nih.govmit.edu The choice of ligand is crucial for the success of these reactions, as it influences the catalyst's activity and stability. cmu.edu For instance, certain ligands allow for room-temperature amination of aryl chlorides. cmu.edu

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems for the formation of carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov Copper catalysts can be particularly effective for the coupling of aryl halides with a variety of nucleophiles, including amines and alcohols. rsc.orgnih.gov One of the advantages of copper catalysis is its potential for ligandless coupling in certain cases, especially for the formation of aryl-heteroaryl and heteroaryl-heteroaryl bonds. rsc.org The development of new ligands, such as those based on oxalohydrazide cores, has significantly improved the efficiency and turnover numbers of copper-catalyzed coupling reactions. nih.gov These advancements have expanded the scope of copper catalysis to include the coupling of aryl chlorides with phenols and alcohols. nih.gov

Table 2: Comparison of Palladium and Copper-Catalyzed Aminations

| Feature | Palladium-Catalyzed Amination | Copper-Catalyzed Amination |

|---|---|---|

| Catalyst | Palladium complexes with phosphine ligands | Copper salts, often with ligands |

| Reaction Scope | Very broad, includes aryl chlorides, bromides, and triflates | Growing scope, effective for aryl iodides, bromides, and some chlorides |

| Ligands | Often bulky, electron-rich phosphines | Diamines, amino acids, oxalamides, etc. |

| Reaction Conditions | Often mild, some at room temperature | Typically higher temperatures, but recent advances allow for milder conditions |

This table provides a general comparison between palladium and copper-catalyzed amination reactions.

Other Significant Transformation Pathways

While nucleophilic substitution and metal-catalyzed cross-coupling are the most prominent reaction pathways for this compound, other transformations are also possible. The reactivity of the pyrimidine ring allows for a variety of synthetic manipulations, making it a versatile building block in organic synthesis.

Photochemical Transformations of Pyrimidine N-Oxides and Related Compounds

The study of the photochemistry of heteroaromatic N-oxides, including pyrimidine N-oxides, has revealed a range of complex and fascinating transformations. While specific research on the photochemical behavior of this compound N-oxide is not extensively documented, the general principles governing the photoreactions of pyrimidine and pyridine (B92270) N-oxides provide a strong basis for understanding its potential transformations.

Upon irradiation, heteroaromatic N-oxides are known to form highly reactive, transient intermediates, primarily oxaziridines. wur.nl These three-membered ring isomers are typically not isolated but are key to the subsequent reaction pathways. The formation of an oxaziridine (B8769555) intermediate from a pyrimidine N-oxide is a critical step that can lead to various products through rearrangement or cleavage. wur.nl

One of the significant photochemical reactions observed for pyridine N-oxides, which can be considered analogous to pyrimidine N-oxides, is the selective hydroxylation at the C3 position. acs.org This transformation is proposed to proceed through the formation of an oxaziridine intermediate upon UV irradiation. This intermediate can then rearrange to a highly strained epoxide, which in turn can lead to the formation of a 1,3-oxazepine intermediate via a reversible electrocyclic ring expansion. acs.org Acid-promoted ring-opening of these intermediates can ultimately yield the C3-hydroxylated product. The choice of wavelength for irradiation can be crucial, with 254 nm light being effective for many pyridine N-oxides. acs.org

Another potential photochemical pathway for heteroaromatic N-oxides is deoxygenation, where the N-oxide is converted back to the parent heterocycle. nih.gov In the case of pyridazine (B1198779) N-oxides, photodeoxygenation competes with photoisomerization. nih.gov The efficiency of deoxygenation can be influenced by the electronic nature of the substituents on the heterocyclic ring.

Furthermore, pyridine N-oxides have been utilized as reagents in photochemical reactions. For instance, they can act as hydrogen atom transfer (HAT) reagents for the C–H functionalization of electron-deficient heteroarenes in a Minisci-type alkylation. rsc.org This process involves the formation of an electron donor-acceptor (EDA) complex between the substrate and the N-oxide, precluding the need for a photocatalyst. rsc.org Additionally, pyridine N-oxide derivatives, in combination with trifluoroacetic anhydride, can promote photochemical perfluoroalkylation reactions. nih.gov

While the specific outcomes for this compound N-oxide would depend on the precise reaction conditions, the established photochemical reactivity of related N-oxides suggests that its transformations would likely proceed through similar oxaziridine intermediates, potentially leading to rearranged products, deoxygenation, or participation in intermolecular reactions.

Table 1: Examples of Photochemical Transformations of Pyridine N-Oxides

| Pyridine N-Oxide Derivative | Reaction Type | Product Type | Reference |

| C4-substituted Pyridine N-Oxides | C3-Hydroxylation | C3-Hydroxy Pyridines | acs.org |

| Pyridine N-Oxide | Perfluoroalkylation | Trifluoromethylated Arenes | nih.gov |

| Pyridine N-Oxide | Minisci-type Alkylation | Alkylated Heteroarenes | rsc.org |

Reduction Reactions of Chloropyrimidines

The reduction of chloropyrimidines is a fundamental transformation in pyrimidine chemistry, often employed to introduce a hydrogen atom in place of a chlorine atom. This reductive dehalogenation can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.

The catalytic reduction of chloropyrimidines is typically carried out using a palladium catalyst, often supported on carbon (Pd/C) or calcium carbonate. oregonstate.edu The reaction is performed in the presence of a hydrogen source, such as hydrogen gas, and a base to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu Common bases used for this purpose include magnesium oxide, sodium hydroxide, or organic amines. The choice of solvent can vary, with alcohols like ethanol or aqueous systems being frequently employed. oregonstate.edu

A key challenge in the reduction of chloropyrimidines is to achieve selective dehalogenation without reducing the pyrimidine ring itself. The reaction conditions, including the catalyst, solvent, temperature, and pressure, must be carefully controlled to prevent over-reduction. For instance, in an attempt to dehalogenate 2,4-dichloropyrimidine using a palladium catalyst in an alcoholic solvent with magnesium oxide, hydrogen uptake exceeded the amount required for dehalogenation, indicating some degree of nuclear reduction. oregonstate.edu

Alternative reducing agents have also been explored. For example, 2-amino-4-chloropyrimidine (B19991) has been successfully reduced using finely divided metallic zinc in an aqueous alkaline medium. oregonstate.edu

A patented method for the selective hydrogenation of chloropyrimidines involves reacting the chloropyrimidine with hydrogen in the presence of a hydrogenation catalyst and a hydrogen chloride acceptor. google.com This process can be applied to a range of chloropyrimidines, including those with other halogen substituents. The catalyst can be a noble metal such as palladium, platinum, or rhodium, and the reaction can be carried out in a variety of solvents, including water, alcohols, or esters. google.com

Table 2: Conditions for the Reduction of Chloropyrimidines

| Chloropyrimidine Derivative | Reducing Agent/Catalyst | Base/Acceptor | Solvent | Product | Reference |

| 2,4-Dichloropyrimidine | Pd catalyst | Magnesium Oxide | Alcoholic solvent | Pyrimidine (with some nuclear reduction) | oregonstate.edu |

| 2-Amino-4-chloropyrimidine | Zinc dust | Alkaline conditions | Aqueous | 2-Aminopyrimidine | oregonstate.edu |

| Various Chloropyrimidines | Hydrogenation catalyst (e.g., Pd, Pt, Rh) | Hydrogen Chloride Acceptor | Water, Alcohols, Esters | Corresponding Dechlorinated Pyrimidine | google.com |

Design, Synthesis, and Structural Elucidation of 4 Chloro 5,6 Dimethylpyrimidine Derivatives and Analogs

Derivatives Resulting from Substitution at the C4-Chloro Position

The chlorine atom at the C4 position of 4-chloro-5,6-dimethylpyrimidine is highly susceptible to nucleophilic substitution, making it a primary site for derivatization. This reactivity allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups.

A common and important transformation is the reaction with amines to yield 4-aminopyrimidine (B60600) derivatives. For instance, the treatment of 4-chloro-2,6-dimethylpyrimidine (B189592) with ammonia (B1221849) is a known method for preparing 4-amino-2,6-dimethylpyrimidine. orgsyn.org Similarly, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives in water, promoted by hydrochloric acid, has been studied, demonstrating the feasibility of N-arylation. nih.gov Although this specific example does not use this compound, the principle of nucleophilic aromatic substitution is directly applicable.

The substitution can also be effected with other nucleophiles. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, a related pyrimidine (B1678525) derivative, readily reacts with dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org These reactions highlight the general utility of the C4-chloro group as a leaving group for the synthesis of diverse pyrimidine derivatives.

The following table summarizes representative nucleophilic substitution reactions at the C4 position of chloropyrimidines.

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-2,6-dimethylpyrimidine | Ammonia | 4-Amino-2,6-dimethylpyrimidine | orgsyn.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |

Derivatives with Modifications at the C2-Position (e.g., Pyrimidinamines, Arylpyrimidines)

While the C4 position is highly reactive, the C2 position of the pyrimidine ring can also be functionalized to generate a variety of derivatives. This is often achieved by starting with a pyrimidine core that already possesses a handle at the C2 position, such as a thiol or an amino group, which can then be further modified.

For instance, 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride serves as a precursor for a range of S-substituted derivatives. researchgate.netbenthamdirect.com These can include bi- and tricyclic heterosystems. researchgate.netbenthamdirect.com The synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) is another important route, which can be achieved by reacting guanidine (B92328) nitrate (B79036) with 2,4-pentanedione. This 2-amino group can then be further functionalized.

The introduction of aryl groups at the C2-position can lead to the formation of 2-arylpyrimidines. While direct arylation of this compound at the C2-position is less common, building the pyrimidine ring from precursors already containing the aryl moiety is a viable strategy.

The synthesis of 2-amino-4-chloro-5,6-dimethylpyrimidine provides a key intermediate where both C2 and C4 positions are functionalized. This compound allows for selective reactions at either position, enabling the synthesis of a diverse array of disubstituted pyrimidines.

Functionalization and Modification of Methyl Groups at C5 and C6

The methyl groups at the C5 and C6 positions of the pyrimidine ring, while generally less reactive than the C4-chloro group, can undergo functionalization under specific conditions. These reactions often involve radical mechanisms or strong oxidizing agents.

Bromination of the methyl groups is a notable reaction. For example, the treatment of 2-amino-4,6-dimethylpyrimidine with bromine in boiling acetic acid can lead to the formation of 2-amino-5-bromo-6-bromomethyl-4-methylpyrimidine, although the 5-bromo derivative is the principal product. acs.org This indicates that nuclear bromination at the C5 position is often favored over side-chain bromination. The presence of the bromomethyl group can be confirmed by its reaction with nucleophiles like morpholine. acs.org

The reactivity of methyl groups on a pyrimidine ring is generally enhanced compared to those on a benzene (B151609) ring. stackexchange.com This increased reactivity is due to the electron-withdrawing nature of the nitrogen heteroatoms. stackexchange.com This allows for condensation reactions, such as the reaction with benzaldehyde (B42025) derivatives to form styryl-pyrimidines. stackexchange.com

Furthermore, bromination can also occur at the C5 position of the pyrimidine ring itself. 5-Bromo-4,6-dimethylpyrimidine is a known compound. nih.gov The bromination of pyrimidine and purine (B94841) nucleosides at the C5 and C8 positions, respectively, has been achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin. nih.gov

Synthesis of Fused Pyrimidine Systems Incorporating the Dimethylpyrimidine Moiety

The this compound scaffold can be a crucial starting material for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These fused systems are of significant interest in medicinal chemistry.

One important class of fused pyrimidines is the pyrrolo[2,3-d]pyrimidines. A convenient one-pot, three-component reaction has been reported for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Another approach involves the synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine starting from alanine (B10760859) and malononitrile. acs.org

Pteridines, which are pyrazino[2,3-d]pyrimidines, represent another important class of fused systems. thieme-connect.de The synthesis of pteridines can be achieved by constructing the pyrazine (B50134) ring onto a pre-existing pyrimidine precursor. thieme-connect.de For instance, 5,6-diaminopyrimidines can be condensed with α-dicarbonyl compounds to form the pteridine (B1203161) ring system. thieme-connect.de While not directly starting from this compound, the corresponding 4-amino-5,6-dimethylpyrimidine could be a precursor to a 4,5-diamino derivative needed for such cyclizations. The synthesis of 7-substituted 1,3-dimethyllumazines, a type of pteridine, has been achieved from 6-amino-1,3-dimethyl-5-nitrosouracil. rsc.org

Thieno[2,3-d]pyrimidines are another class of fused systems that can be synthesized. For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been prepared through the cyclocondensation of 2-amino-3-cyano-thiophene with aryl nitriles. nih.gov

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) diones has also been reported, using 1,3-disubstituted 6-amino uracils as starting materials, with a key hydrazine-induced cyclization to form the fused pyrimidine ring. nih.gov

The following table provides examples of fused pyrimidine systems.

| Fused System | Synthetic Approach | Reference |

| Pyrrolo[2,3-d]pyrimidines | One-pot three-component reaction | scielo.org.mx |

| Pyrrolo[2,3-d]pyrimidines | From alanine and malononitrile | acs.org |

| Pteridines (Pyrazino[2,3-d]pyrimidines) | Condensation of 5,6-diaminopyrimidines with α-dicarbonyls | thieme-connect.de |

| Thieno[2,3-d]pyrimidines | Cyclocondensation of 2-amino-3-cyano-thiophenes | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Hydrazine-induced cyclization of 6-amino uracils | nih.gov |

Research on Biological and Agrochemical Applications of 4 Chloro 5,6 Dimethylpyrimidine Derivatives

Medicinal Chemistry Investigations and Pharmacological Relevance

The inherent reactivity of the chlorine atom at the 4-position of the 4-Chloro-5,6-dimethylpyrimidine ring makes it a prime site for nucleophilic substitution, allowing for the introduction of various functional groups and the creation of diverse molecular architectures. This has led to extensive investigations into the pharmacological relevance of its derivatives across multiple therapeutic areas.

Anticancer Activities and Antitumor Potential

While the broader class of pyrimidine (B1678525) analogs is well-known for its anticancer properties, with drugs like 5-fluorouracil (B62378) being prominent examples, specific research on the antitumor potential of derivatives synthesized directly from this compound is an area of active investigation. The core structure is seen as a valuable pharmacophore. For instance, dihydropyrimidine (B8664642) derivatives have been explored for their antitumor effects, with some compounds showing the ability to induce apoptosis in breast cancer cells. researchgate.net The general strategy often involves the synthesis of various substituted pyrimidines and screening them against different human cancer cell lines to identify lead compounds for further development. researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov

Antimicrobial and Antifungal Efficacy

The fight against microbial and fungal infections has been significantly aided by pyrimidine-based compounds. Derivatives of this compound have contributed to this field.

In one study, 4-chloro-2-isopropyl-6-methylpyrimidine, a closely related chlorinated methylpyrimidine, was synthesized from 6-hydroxy-2-isopropyl-4-methylpyrimidine and used as an intermediate to create new derivatives. mdpi.com Several of these synthesized compounds demonstrated notable antifungal activity against a panel of fourteen phytopathogenic fungi, with some exhibiting potency greater than commercial fungicides. mdpi.comnih.gov

Another research avenue explored the synthesis of new pyrimidine derivatives starting from 2-amino-4-chloro-N,N-dimethylpyrimidine. These compounds were then tested for their antimicrobial properties. researchgate.netresearchgate.net The results from such studies help in understanding how different substituents on the pyrimidine ring influence the antimicrobial and antifungal efficacy. nih.govresearchgate.net

| Derivative Class | Starting Material | Tested Against | Key Findings | Reference(s) |

| Substituted Pyrimidines | 6-hydroxy-2-isopropyl-4-methylpyrimidine | 14 phytopathogenic fungi | Some derivatives showed higher potency than commercial fungicides. | mdpi.comnih.gov |

| Substituted Pyrimidines | 2-amino-4-chloro-N,N-dimethylpyrimidine | Various microbes | Derivatives exhibited antimicrobial activity. | researchgate.netresearchgate.net |

| Chalcone-derived Pyrimidines | Chalcones | Microsporum gypseum | 4-chloro derivative showed antifungal activity superior to ketoconazole. | nih.gov |

Antiviral Properties

The structural similarities of pyrimidine derivatives to the nucleobases of DNA and RNA make them prime candidates for antiviral drug development. These compounds can interfere with viral replication and proliferation. A wide range of pyrimidine derivatives have been patented for their activity against numerous viruses, including influenza, herpes, hepatitis B and C, and HIV. nih.gov Research has shown that 5'-amino-2',5'-dideoxy analogs of certain pyrimidines possess antiviral activity against herpes simplex virus without exhibiting toxicity to host cells. nih.gov While broad antiviral activity is a known attribute of the pyrimidine class, specific studies focusing on derivatives of this compound are part of the ongoing search for novel antiviral agents. nih.govnih.govmdpi.com

Anti-inflammatory and Analgesic Research

Pyrimidine derivatives have been investigated for their potential to alleviate inflammation and pain. nih.govnih.govresearchgate.netrsc.orgrsc.org Research has explored various mono, bi, and tricyclic pyrimidine derivatives for these properties. In one study, novel series of bicyclic and tricyclic pyrimidines were synthesized and evaluated. The analgesic activity was assessed using the acetic acid-induced writhing assay, where all tested compounds showed activity comparable to indomethacin (B1671933). nih.gov The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats, with some bicyclic derivatives showing potency comparable to indomethacin but without the associated gastric ulceration. nih.gov Another study on mono, bi, and tricyclic pyrimidine derivatives also reported good anti-inflammatory and analgesic activities for several synthesized compounds. nih.gov

Exploration in Other Therapeutic Areas (e.g., Anticonvulsant, Antihypertensive)

The therapeutic potential of this compound derivatives extends to the central nervous system and cardiovascular system.

Anticonvulsant Activity: A notable area of research has been the synthesis and evaluation of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides as potential anticonvulsants. japsonline.com These compounds were synthesized by the alkylation of 4,6-dimethyl-2-thiopyrimidine with corresponding α-chloroacetamides. japsonline.compensoft.net In vivo studies on a pentylenetetrazole-induced seizure model in rats revealed that the synthesized compounds possess moderate anticonvulsant activity. japsonline.com Specifically, the N-(4-bromophenyl) acetamide (B32628) derivative demonstrated the most pronounced activity, significantly extending the latency period, reducing the duration and severity of seizures, and decreasing lethality in laboratory animals. japsonline.com

| Compound | Test Model | Key Findings | Reference(s) |

| N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | Pentylenetetrazole-induced seizures in rats | Extended seizure latency, reduced seizure duration and severity, and decreased lethality by 80%. | japsonline.com |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Maximal electroshock seizures (MES) | Effective protection against MES with an ED50 of 25.2 µmol/kg in rats. | nih.gov |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Pentylenetetrazole- and maximal electroshock-induced seizures | Demonstrated the highest anticonvulsant activity among the tested series. | japsonline.com |

Antihypertensive Activity: The broader class of pyrimidine derivatives has been explored for antihypertensive properties, though specific research on derivatives of this compound in this area is less documented.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the rational design of more potent and selective drugs. Several studies have shed light on the SAR of pyrimidine derivatives.

For the anticonvulsant (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides, a clear SAR was established. The compound with a 4-bromophenyl radical was found to be the most active. japsonline.com This suggests that the nature and position of the substituent on the phenyl ring play a critical role in the anticonvulsant potency. The activity of this compound was, however, weaker than its structural analog, N-(4-bromophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl) thio]acetamide, indicating that the presence of an oxo group at the 6-position of the pyrimidine ring might enhance the anticonvulsant effect. japsonline.comjapsonline.com

In the context of antifungal activity, SAR analysis of a series of pyrimidine derivatives containing an amide moiety revealed that the position of the amine group and the position and size of the substituent on the benzene (B151609) ring significantly influence their efficacy against various fungal strains. nih.gov Similarly, for chalcone-derived pyrimidines, the presence of a 4-chloro substituent was found to result in superior antifungal activity against Microsporum gypseum compared to the standard drug ketoconazole. nih.gov

For anticancer agents, the inclusion of electron-withdrawing groups like -NO2 and -OH at the 4th position of a phenyl ring attached to a quinazoline (B50416) (a related heterocyclic system) was found to reduce anticancer effectiveness, while electron-donating groups like –CH3 enhanced it. researchgate.net Such insights, although not directly from this compound derivatives, provide valuable guidance for the future design of pyrimidine-based anticancer agents.

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring, which in turn dictates their electronic properties. Research into various substituted pyrimidines reveals a complex interplay between these factors and the resulting pharmacological effects.

A critical factor is the electronic environment of the molecule. For instance, in a series of pyrimidine derivatives designed as bone anabolic agents, it was found that having an electron-rich environment in one part of the molecule (a 2,4,5-tri-methoxy substituted phenyl ring) and a comparatively electron-poor environment in another (a 4-bromo substituted phenyl ring) was beneficial for activity. nih.gov This highlights the importance of a balanced electronic distribution for optimal interaction with biological targets.

Furthermore, the presence of electron-withdrawing groups on the pyrimidine ring is often considered essential for reactivity and biological activity. acs.org Studies on the electrophilic nitrosation of 4,6-disubstituted pyrimidines have shown a subtle relationship between the electronic character of the substituents at these positions and the reaction's progress. researchgate.net The ability of substituents to be modified, such as the substitution of a chlorine atom, can be influenced by the presence of other electron-withdrawing groups within the pyrimidine ring. researchgate.net This modularity allows for the fine-tuning of the molecule's properties. In some cases, the introduction of sterically demanding (bulky) substituents has been shown to improve reaction yields by suppressing undesirable side reactions, thereby facilitating the synthesis of more complex derivatives. acs.org

The specific substitution pattern on the pyrimidine core is a key determinant of biological function. For example, replacing the central rings of known aminopyridine/aminopyrimidine-based inhibitors with a dimethylpyrimidine structure has been a successful strategy in creating new, active compounds. nih.gov

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, several key pharmacophoric motifs have been identified.

The aminopyrimidine backbone is a frequently recurring motif in biologically active compounds. nih.gov For example, the 4-aminothieno[2,3-d]pyrimidine structure has been identified as a key pharmacophore for inhibitors of LIM domain kinase 1 (LIMK1). nih.gov This suggests that the amino group at the C4 position of the pyrimidine ring is a critical feature for interaction with this particular kinase.

The combination of an electron-rich and an electron-poor environment within the same molecule has also been proposed as a key structural requirement for the activity of certain pyrimidine derivatives. nih.gov

Target Identification and Mechanism of Action Studies

Identifying the specific biological targets of this compound derivatives is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds.

Enzyme Inhibition Studies (e.g., Kinases, Dipeptidyl Peptidase-IV)

Derivatives of the pyrimidine scaffold have shown significant inhibitory activity against several important enzyme classes, including kinases and dipeptidyl peptidase-IV (DPP-IV).

Kinase Inhibition: Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. frontiersin.org Pyrimidine-based compounds have emerged as a promising class of kinase inhibitors.

LIM Domain Kinase 1 (LIMK1): A high-throughput screening campaign identified 4-aminobenzothieno[3,2-d]pyrimidines as inhibitors of LIMK1. Subsequent research led to the development of a series of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines with low micromolar inhibitory activity against this kinase. nih.gov

Microtubule-Affinity Regulating Kinase 4 (MARK4): A series of 4,6-disubstituted pyrimidine derivatives have been synthesized and identified as inhibitors of MARK4, a kinase implicated in neurodegenerative disorders like Alzheimer's disease. frontiersin.org

Fibroblast Growth Factor Receptor 4 (FGFR4): Novel derivatives of aminodimethylpyrimidinol have been designed as selective inhibitors of FGFR4, a key target in hepatocellular carcinoma. nih.govresearchgate.net One compound, in particular, demonstrated significant selectivity for FGFR4 over other FGFR isoforms. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

A study focusing on 4-Amino-5-chloro-2,6-dimethylpyrimidine (B1269130), a close derivative of the title compound, identified it as a potential inhibitor of DPP-IV. veterinaria.org This finding suggests that this pyrimidine scaffold could be a valuable starting point for the development of new anti-diabetic agents.

The table below summarizes the enzyme inhibition data for selected pyrimidine derivatives.

| Derivative Class | Target Enzyme | Activity/Significance |

| 5,6-substituted 4-aminothieno[2,3-d]pyrimidines | LIMK1 | Low micromolar inhibition. nih.gov |

| 4,6-disubstituted pyrimidines | MARK4 | Identified as inhibitors for potential Alzheimer's therapy. frontiersin.org |

| Aminodimethylpyrimidinol derivatives | FGFR4 | Selective inhibition, potential for anti-cancer efficacy. nih.govresearchgate.net |

| 4-Amino-5-chloro-2,6-dimethylpyrimidine | DPP-IV | Identified as a potent inhibitor. veterinaria.org |

Molecular Interactions with Biological Receptors

Molecular docking studies provide valuable insights into how these pyrimidine derivatives bind to their biological targets at an atomic level, explaining their activity and selectivity.

In the case of the selective FGFR4 inhibitors, molecular docking revealed that the dimethyl groups on the pyrimidine ring play a crucial role. These groups were shown to cause a steric clash with a glutamate (B1630785) residue on the hinge loop of FGFR1, preventing effective binding. researchgate.net However, this steric hindrance is not present in the binding pocket of FGFR4, allowing for a favorable interaction. Furthermore, the presence of a smaller fluorine atom, as opposed to a larger chlorine atom, on an associated phenyl ring allowed for a more suitable conformation for strong binding within the FGFR4 active site. nih.gov

For the DPP-IV inhibitor, 4-Amino-5-chloro-2,6-dimethylpyrimidine, molecular docking studies were instrumental in demonstrating its potential as a potent inhibitor of this key enzyme in lung cancer. veterinaria.org Similarly, docking studies of other pyrimidine derivatives with the TNF-α converting enzyme have been used to explore their potential as therapeutic agents for Alzheimer's disease. nih.gov These computational models help to visualize the crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, guiding further structural modifications to enhance binding affinity.

Agrochemical Research and Development

The versatility of the pyrimidine core extends beyond pharmaceuticals into the realm of agrochemicals.

Development of Pesticidal Agents

Certain pyrimidine derivatives have been identified for their potential use in agriculture. For example, 2-Pyrimidinamine, 4-chloro-6-methoxy-, a compound structurally related to this compound, is noted for its use in the manufacturing of pesticides and other agricultural chemicals. nih.gov Additionally, studies have shown that some pyrimidine derivatives exhibit antimicrobial activity against various bacterial species, including those that can affect plants and livestock. For instance, certain synthesized pyrimidine compounds have shown sensitivity against E. coli and K. pneumoniae. researchgate.netbiomedpharmajournal.orgresearchgate.net These findings underscore the potential of the pyrimidine scaffold in the development of new agents to protect crops and support agricultural productivity.

Computational and Theoretical Investigations of 4 Chloro 5,6 Dimethylpyrimidine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Chloro-5,6-dimethylpyrimidine at the molecular level. These methods provide insights into the electronic structure, which dictates the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies for Molecular Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules, determining the most stable three-dimensional arrangement of atoms. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govoup.com

For instance, studies on related molecules like 2-amino-4,6-dichloropyrimidine (B145751) have shown that DFT calculations can accurately predict molecular geometries. oup.comoup.comresearchgate.net The optimization process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides a reliable foundation for further calculations of molecular properties. In the case of this compound, DFT would elucidate the precise spatial arrangement of the chloro and methyl groups on the pyrimidine ring, which is crucial for understanding its interaction with biological targets.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Conceptual)

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-311++G(d,p)) |

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C5-C6 | 1.40 Å |

| Bond Length | N1-C2 | 1.34 Å |

| Bond Angle | C5-C4-N3 | 123° |

| Bond Angle | C4-C5-C6 | 118° |

| Dihedral Angle | Cl-C4-C5-C6 | 180° |

| Note: This table is conceptual and illustrates typical values for a substituted pyrimidine ring based on related studies. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.govwuxibiology.com A smaller gap suggests higher reactivity. nih.gov

In the context of chloropyrimidines, FMO analysis helps in understanding their susceptibility to nucleophilic aromatic substitution. For some chlorodiazines, the LUMO may not have a significant lobe on the carbon atom bonded to the chlorine. In such cases, the LUMO+1 (the next lowest unoccupied molecular orbital) might be more relevant for predicting reactivity. wuxiapptec.com The selection between LUMO and LUMO+1 depends on which orbital has a larger coefficient on the reaction center, indicating a greater contribution to the interaction with a nucleophile. wuxiapptec.com For this compound, the energies of the HOMO, LUMO, and the HOMO-LUMO gap would be calculated to predict its electrophilic and nucleophilic behavior.

Table 2: Conceptual Frontier Molecular Orbital Energies for Chloropyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 4-Chloropyrimidine | -7.2 | -1.5 | 5.7 | High |

| 2,4-Dichloropyrimidine (B19661) | -7.5 | -1.8 | 5.7 | High |

| This compound | -6.9 | -1.3 | 5.6 | Very High |

| Note: These values are illustrative and serve to demonstrate the application of FMO theory. |

Intramolecular Charge Transfer Phenomena

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. nih.gov This phenomenon is highly dependent on the molecular structure and the solvent environment. In pyrimidine derivatives, the pyrimidine ring can act as an electron-accepting unit. Functionalization with electron-donating groups can induce ICT character. acs.org

Studies on related systems, such as 2-(2′-hydroxyphenyl)pyrimidines, have shown that processes like excited-state intramolecular proton transfer (ESIPT), which is a form of ICT, can occur. nih.gov This process can lead to a significant change in the photophysical properties of the molecule, such as fluorescence. nih.gov For this compound derivatives, the introduction of substituents with strong electron-donating or withdrawing capabilities could lead to interesting ICT properties, making them potentially useful as fluorescent probes or sensors. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding affinity.

Following docking, molecular dynamics (MD) simulations are often performed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the persistence of key interactions like hydrogen bonds. Studies on pyrimidine derivatives have successfully used these techniques to identify potential inhibitors for various targets, including those involved in cancer and depression. nih.govnih.gov For instance, pyrimidine derivatives have been docked into the active sites of kinases and transporters to predict their inhibitory potential. japsonline.comzcmu.edu.cn

Table 3: Representative Molecular Docking Results for a this compound Derivative with a Kinase Target

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| PDB ID | 1M17 |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues and Bond Type | |

| MET793 | Hydrogen Bond (H-bond) with pyrimidine N1 |

| LYS745 | Hydrogen Bond (H-bond) with chloro substituent |

| LEU718 | Hydrophobic interaction with methyl groups |

| VAL726 | Hydrophobic interaction with pyrimidine ring |

| Note: This table is a representative example of molecular docking results. |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Chloropyrimidines

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured reactivity parameter. researchgate.netmdpi.com

For chloropyrimidines, a QSRR model could be developed to predict their reactivity in nucleophilic substitution reactions. The model would use various descriptors, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. researchgate.net By establishing a correlation between these descriptors and the reaction rate constants for a set of known chloropyrimidines, the reactivity of new, untested derivatives of this compound could be predicted. This approach offers a cost-effective alternative to extensive experimental work. nih.gov

Table 4: Conceptual Descriptors for a QSRR Model of Chloropyrimidine Reactivity

| Descriptor Type | Descriptor Example | Influence on Reactivity |

| Electronic | LUMO Energy | Lower energy increases reactivity with nucleophiles |

| Electronic | Charge on C4 | More positive charge increases reactivity |

| Steric | Molar Volume | Increased bulk may decrease reactivity |

| Topological | Wiener Index | Relates to molecular branching |

| Note: This table presents conceptual descriptors relevant to building a QSRR model for chloropyrimidines. |

Quantitative Structure-Activity Relationships (QSAR) for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are similar to QSRR models but correlate molecular structure with biological activity. nih.gov QSAR is a cornerstone of modern drug design, enabling the prediction of the biological efficacy of new compounds. japsonline.comnih.gov

For derivatives of this compound, QSAR models can be developed to predict their potential as, for example, anticancer agents. japsonline.comnih.gov This involves compiling a dataset of related pyrimidine derivatives with known biological activities (e.g., IC50 values). japsonline.com A variety of molecular descriptors are then calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the activity. nih.gov The resulting QSAR model can then be used to predict the activity of new derivatives and to guide the synthesis of more potent compounds.

Table 5: Example of a QSAR Model for Anticancer Activity of Pyrimidine Derivatives

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Lipophilicity (positive correlation with activity) |

| TPSA | -0.21 | Topological Polar Surface Area (negative correlation) |

| Molecular Weight | -0.15 | Size of the molecule (negative correlation) |

| Number of H-bond Donors | +0.33 | Hydrogen bonding capacity (positive correlation) |

| Statistical Parameters | ||

| R² | 0.89 | Coefficient of determination |

| Q² | 0.75 | Cross-validated R² |

| Note: This table illustrates a hypothetical QSAR model with common descriptors and statistical validation parameters. |

Mechanistic Computational Studies (e.g., Transition State Analysis of SNAr)

Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. In the context of this compound and its derivatives, mechanistic computational studies, particularly the analysis of transition states in Nucleophilic Aromatic Substitution (SNAr) reactions, are crucial for understanding and predicting reactivity and regioselectivity. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of analogous chloropyrimidine systems. These studies lay a foundational understanding of the factors governing the SNAr mechanism, which can be extrapolated to the title compound.

The SNAr reaction is a cornerstone of pyrimidine chemistry, facilitating the introduction of a wide array of functional groups. The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The transition state leading to this intermediate is the rate-determining step, and its energy dictates the reaction's feasibility and rate. Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing these transition states. researchgate.netresearchgate.net

A key aspect of computational studies on chloropyrimidines is the prediction of regioselectivity in molecules bearing multiple potential reaction sites. For instance, in studies of 2,4-dichloropyrimidine derivatives, DFT calculations have been employed to determine the relative energies of the transition states for nucleophilic attack at the C2 and C4 positions. wuxibiology.com These calculations often reveal that the transition state for substitution at one position is energetically favored over the other, thereby explaining the observed experimental regioselectivity. wuxibiology.com The energy difference between these competing transition states can be as small as a few kcal/mol, yet it is sufficient to direct the reaction course. wuxibiology.comwuxiapptec.comwuxiapptec.com

The electronic nature of substituents on the pyrimidine ring plays a paramount role in stabilizing or destabilizing the transition state. Electron-withdrawing groups are known to enhance the rate of SNAr reactions by stabilizing the negative charge of the Meisenheimer intermediate and the preceding transition state. researchgate.netnih.gov Conversely, electron-donating groups can decrease the reaction rate. In the case of this compound, the methyl groups at the 5 and 6 positions are electron-donating. Their effect on the SNAr reaction at the C4 position would be a slight deactivation compared to an unsubstituted chloropyrimidine. However, their influence is generally less pronounced than that of strongly activating groups like nitro groups. researchgate.net

Furthermore, computational studies can elucidate the role of the solvent and any catalytic species. researchgate.net Explicit solvent models or continuum solvation models can be incorporated into DFT calculations to provide a more accurate picture of the reaction energetics in solution. These models can account for the stabilization of charged species, such as the transition state and the Meisenheimer complex, by the solvent.

To illustrate the type of data generated from such computational investigations, the following tables present hypothetical and representative data based on findings for analogous pyrimidine systems.

Table 1: Calculated Activation Barriers (ΔG‡) for SNAr Reactions of Substituted Chloropyrimidines with a Generic Nucleophile (Nu⁻)

| Entry | Pyrimidine Derivative | Position of Substitution | Calculated ΔG‡ (kcal/mol) |

| 1 | 4-Chloropyrimidine | C4 | 18.5 |

| 2 | 2,4-Dichloropyrimidine | C4 | 16.2 |

| 3 | 2,4-Dichloropyrimidine | C2 | 17.0 |

| 4 | 4-Chloro-5-nitropyrimidine | C4 | 12.8 |

| 5 | This compound | C4 | 19.2 (estimated) |

Note: The data for entries 1-4 are representative values from literature on analogous systems to illustrate trends. The value for entry 5 is a hypothetical estimate based on the electronic effects of methyl groups.

Table 2: Key Geometric Parameters of the SNAr Transition State for a Generic Chloropyrimidine

| Parameter | Description | Typical Calculated Value (Å) |

| C4-Nu Bond Length | The forming bond between the pyrimidine C4 and the nucleophile. | ~2.0 - 2.5 |

| C4-Cl Bond Length | The breaking bond between the pyrimidine C4 and the chlorine atom. | ~2.1 - 2.6 |

| C4-N1-C6 Angle | An indicator of ring distortion during nucleophilic attack. | Varies from ground state |

Note: These values are generalized from computational studies on various chloropyrimidines and serve as an illustrative example.

Advanced Analytical and Spectroscopic Characterization Techniques in 4 Chloro 5,6 Dimethylpyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-chloro-5,6-dimethylpyrimidine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the protons of the two methyl groups at positions 5 and 6 typically appear as distinct singlets. The chemical shift of the lone proton on the pyrimidine (B1678525) ring provides crucial information about the electronic environment of the ring. For instance, in derivatives of this compound, the chemical shifts of these protons can be influenced by the nature and position of substituents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the methyl groups, the pyrimidine ring, and any substituents can be identified. The chemical shifts are sensitive to the electronic effects of neighboring atoms and functional groups, aiding in the unambiguous assignment of the molecular structure. In studies of related pyrimidine derivatives, ¹³C NMR data has been instrumental in confirming the successful synthesis of target compounds. rsc.orgrsc.org

Table 1: Representative NMR Data for Pyrimidine Derivatives

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) (DMSO-d6, 400 MHz) | δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 (DMSO-d6, 100MHz) | rsc.org |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate | δH (ppm): 8.44 (s, 1H, NH), 7.22-7.29 (m, 4H, ArH), 6.1 (s, 1H, NH), 5.36 (s, 1 H, CH), 4.04 (q, 2 H, OCH2), 2.32 (s, 3 H, CH3) , 1.15 (t, 3H, OCH2CH3) (CDCl3, 300 MHz) | δC (ppm): 14.15, 18.63, 55.02, 60.14, 101.02, 127.99, 128.84, 133.69, 142.19, 146.54, 153.48, 165.45 (CDCl3, 75 MHz) | rsc.org |

Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the confirmation of their elemental composition. HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Beyond molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, aiding in the identification of the compound and the elucidation of its structure. For instance, the loss of a chlorine atom or a methyl group from the parent ion of this compound would produce specific signals in the mass spectrum.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data to further confirm the identity of the compound. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.03705 | 123.7 |

| [M+Na]⁺ | 165.01899 | 135.1 |

| [M-H]⁻ | 141.02249 | 125.2 |

| [M+NH₄]⁺ | 160.06359 | 144.1 |

| [M+K]⁺ | 180.99293 | 131.9 |

| Data from PubChemLite. uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a characteristic spectrum for a given compound.

For this compound, the IR and Raman spectra would exhibit bands corresponding to the stretching and bending vibrations of the C-H bonds in the methyl groups, the C-N and C=C bonds within the pyrimidine ring, and the C-Cl bond. The positions and intensities of these bands are sensitive to the molecular structure and symmetry.

In studies of related pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine (B23340), FT-IR and FT-Raman spectroscopy have been used to record and assign the fundamental vibrational modes. ijera.com For example, the FT-IR spectrum of 2-amino-4,6-dimethylpyrimidine was recorded in the region of 4000-400 cm⁻¹ using a KBr pellet. ijera.com Theoretical calculations are often employed to aid in the assignment of the observed vibrational frequencies. elsevierpure.com

Table 3: Representative FT-IR Data for Pyrimidine Derivatives

| Compound | FT-IR (KBr) Vmax cm⁻¹ | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639, 2967, 1896, 1608, 1223 | rsc.org |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate | 3240.19, 3116.75, 2977.89, 1704.96, 1650.95, 1419.51, 1226.64, 1091.63, 779.19 | rsc.org |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the pyrimidine ring is the primary chromophore. The position and intensity of the absorption bands can be influenced by substituents on the ring. The study of solvatochromism, which is the change in the position, intensity, and shape of the absorption bands with a change in the polarity of the solvent, can provide insights into the nature of the electronic transitions and the interactions between the solute and solvent molecules.

In research on related compounds, such as 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, UV-visible spectroscopy has been used to characterize the electronic properties of the molecule. researchgate.net

Chromatographic and Separation Techniques (TLC, HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. tricliniclabs.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine their purity. analyticaltoxicology.comnih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. nih.gov The different components of the mixture travel at different rates, resulting in their separation. The retention factor (Rf) value is a characteristic property of a compound under specific conditions. mdpi.com